molecular formula C22H22N6O3S2 B2766705 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide CAS No. 1351661-63-6

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2766705
CAS No.: 1351661-63-6
M. Wt: 482.58
InChI Key: XJDWCSMYRPTQAP-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22N6O3S2 and its molecular weight is 482.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that compounds involving benzothiazole moieties serve as key intermediates in synthesizing fused thiazolo[3,2-a]pyrimidinones, highlighting their utility in forming ring-annulated products with potential biological activities. For example, a study conducted by Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides, including benzothiazole derivatives, as electrophilic building blocks, resulting in products confirmed by analytical, spectral, and single-crystal X-ray data (Janardhan et al., 2014).

Antitumor Activity

Benzothiazole derivatives have been explored for their antitumor potential. The synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has shown considerable anticancer activity against various cancer cell lines, indicating the significant therapeutic potential of these compounds in cancer treatment. Yurttaş et al. (2015) found that certain derivatives exhibited considerable anticancer activity, highlighting the promise of benzothiazole derivatives in developing new anticancer agents (Yurttaş et al., 2015).

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has also been a focus of scientific research. Studies have synthesized various sulfonamide moieties containing benzothiazole and assessed their effectiveness against microbial strains. For instance, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety and evaluated their antimicrobial activities, revealing promising results against several bacterial and fungal strains (Darwish et al., 2014).

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S2/c1-14-12-20(24-15(2)23-14)27-33(30,31)17-10-8-16(9-11-17)25-21(29)13-28(3)22-26-18-6-4-5-7-19(18)32-22/h4-12H,13H2,1-3H3,(H,25,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDWCSMYRPTQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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